molecular formula C10H15N3O B11901646 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- CAS No. 646056-46-4

2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-

Cat. No.: B11901646
CAS No.: 646056-46-4
M. Wt: 193.25 g/mol
InChI Key: FHHBYKPIGHOHQK-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonane is a spirocyclic diamine characterized by two nitrogen atoms embedded in a fused bicyclic system (spiro[4.4] framework). The 2-(5-isoxazolyl) substitution introduces a heteroaromatic moiety, which modulates electronic properties and binding interactions with biological targets. This compound has been investigated in the context of sigma receptor (S1R/S2R) ligands, where spirocyclic cores are prized for their ability to balance affinity and selectivity . Studies by Dichiara et al. highlight its role in developing antiallodynic agents, with derivatives demonstrating nanomolar affinity for S1R (Ki = 1.8–11 nM) and promising in vivo efficacy .

Properties

CAS No.

646056-46-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2

InChI Key

FHHBYKPIGHOHQK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=NO3

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Precursors

A common approach involves the reaction of n-tert-butoxycarbonyl-4-piperidone with ethyl malonate and ammonium acetate under reflux conditions. This method facilitates the formation of the diazaspiro core, which can subsequently be functionalized at the 2-position. For instance, introducing a 5-isoxazolyl group requires post-cyclization modifications, such as nucleophilic substitution or cross-coupling reactions.

Multi-Step Functionalization

Recent advancements employ a modular synthesis strategy:

  • Core Formation : Construction of the 2,7-diazaspiro[4.4]nonane skeleton via [3+2] cycloaddition or ring-closing metathesis.

  • Isoxazole Incorporation : Coupling the spirocyclic amine with 5-isoxazolecarboxylic acid derivatives using peptide-coupling reagents like HATU or EDCI.

  • Deprotection and Purification : Removal of protective groups (e.g., Boc) under acidic conditions, followed by chromatography.

Reaction Conditions and Optimization

Alkylation and Acylation Reactions

The 2-position nitrogen atom in 2,7-diazaspiro[4.4]nonane serves as a nucleophilic site for introducing substituents. Notable examples include:

Alkylation with Benzyl Bromide

  • Reagents : Benzyl bromide, sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Conditions : 60–120°C for 10–24 hours

  • Yield : ~70% for N-benzyl derivatives

Acylation with Benzoyl Chloride

  • Reagents : Benzoyl chloride, triethylamine (TEA)

  • Solvent : Dichloromethane (DCM) at room temperature

  • Purification : Column chromatography (Hex/EtOAc gradient)

Reaction TypeReagentConditionsYield
AlkylationBenzyl bromideNaH, DMF, 60–120°C70%
AcylationBenzoyl chlorideTEA, DCM, rt65%

Cyclization Under Inert Atmosphere

Patent CN113214290A describes a two-step synthesis for related spiro compounds, emphasizing the role of inert atmospheres in preventing side reactions:

  • Chloroacetylation : Reacting a piperidone derivative with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃).

  • Self-Cyclization : Intramolecular nucleophilic attack under argon or nitrogen, catalyzed by a strong base (e.g., NaOH).

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for confirming the spirocyclic structure and substituent orientation. For example:

  • 1H NMR : The spiro junction protons resonate as distinct multiplets between δ 1.65–2.21 ppm, while isoxazole protons appear as doublets near δ 6.5–7.5 ppm.

  • 13C NMR : The quaternary spiro carbon is observed at ~64 ppm, with isoxazole carbons between 110–150 ppm.

Elemental Analysis

Combustion analysis validates molecular composition, with deviations <0.4% for C, H, and N indicating high purity.

Challenges and Mitigation Strategies

Low Yields in Multi-Step Syntheses

Yields for 2-(5-isoxazolyl) derivatives often fall below 50% due to steric hindrance during functionalization. Optimization strategies include:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes.

  • Catalytic Systems : Employing palladium catalysts for efficient cross-coupling.

Purification Difficulties

The polar nature of diazaspiro compounds complicates isolation. Solutions involve:

  • Ion-Exchange Chromatography : Separating protonated amines from byproducts.

  • Salt Formation : Converting free bases into oxalate or hydrochloride salts for crystallization.

Comparative Analysis of Methodologies

ParameterCyclization ApproachFunctionalization Approach
Steps Required23–4
Overall Yield40–60%20–55%
ScalabilityIndustrial feasibilityLab-scale only
FunctionalizationLimitedHigh versatility

The functionalization approach offers greater flexibility for introducing diverse substituents but suffers from lower yields. In contrast, cyclization methods provide efficient core synthesis but require post-modification for isoxazole incorporation .

Chemical Reactions Analysis

Types of Reactions

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The activity and selectivity of 2,7-diazaspiro[4.4]nonane derivatives depend on core structure, ring size, and substituent placement. Key comparisons include:

Compound Class Core Structure Key Targets Activity Profile References
2,7-Diazaspiro[4.4]nonane Spiro[4.4] S1R/S2R Ki S1R: 1.8–11 nM; antiallodynic at 20 mg/kg
Piperazine derivatives Linear diamine PKM2 activator AC50 = 895 nM; lower potency than spirocycles
2,7-Diazaspiro[3.5]nonane Spiro[3.5] D4R, S1R Ki S1R: 2.7 nM; selective D4R antagonism
Diazabicyclo[4.3.0]nonane Bicyclic S1R/S2R Ki S1R: 10 nM; moderate selectivity

Pharmacokinetic (DMPK) Properties

Spirocyclic frameworks generally enhance metabolic stability compared to linear diamines. For example:

  • 2,7-Diazaspiro[4.4]nonane: Improved microsomal stability (t1/2 > 60 min in human liver microsomes) vs. linear analogues (t1/2 < 30 min) .
  • Diazabicyclo[4.3.0]nonane: Moderate oral bioavailability (F = 40–50%) but shorter plasma half-life than spiro[4.4] derivatives .

Key Research Findings

  • Antiallodynic Efficacy: Derivatives like AD258 (2,7-diazaspiro[4.4]nonane core) fully reverse capsaicin-induced allodynia at 20 mg/kg without motor side effects .
  • Functional Duality : Substituent-dependent agonism/antagonism is observed. For example, 4b (spiro[3.5]) acts as an S1R agonist, while 5b (same core) is an antagonist .
  • Selectivity Challenges : While spiro[4.4] derivatives exhibit high S1R affinity, achieving >100-fold selectivity over S2R remains challenging compared to diazabicyclo analogues .

Biological Activity

2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- is a heterocyclic compound notable for its unique spirocyclic structure, which integrates a diazaspiro nonane framework with an isoxazole ring. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug design. The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C10H15N3O
  • Molar Mass : 193.25 g/mol
  • Structural Features : The compound's spiro structure facilitates a three-dimensional conformation that may influence its interactions with biological targets .

Antimicrobial Properties

Research indicates that 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms that involve the disruption of cellular processes or interference with enzyme functions critical for bacterial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to modulate cellular signaling pathways involved in cancer cell proliferation and survival. For instance, it may inhibit specific kinases that are crucial for cancer progression. In vitro studies have demonstrated that derivatives of this compound can reduce the viability of cancer cell lines by inducing apoptosis or cell cycle arrest .

Osteoclast Inhibition

A significant area of research has focused on the ability of 2,7-Diazaspiro[4.4]nonane derivatives to inhibit osteoclast activities, which are essential for bone resorption. In experiments involving ovariectomized mice, these compounds were shown to prevent bone loss without affecting bone formation, indicating their potential use in treating osteoporosis .

The mechanism by which 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- exerts its biological effects involves interaction with various biological targets:

  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes such as DOCK5, which plays a role in cellular signaling pathways related to cancer and osteoclast activity .
  • Cellular Signaling Modulation : By interfering with signaling pathways critical for cell survival and proliferation, the compound can exert therapeutic effects against cancer cells and osteoclasts.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-:

Compound NameStructural FeaturesNotable Activities
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methylMethyl group at position 7Antitumor activity
1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-Isothiazole instead of isoxazoleAntimicrobial properties
6-Methyl-2-(3-pyridyl)-2,5-diazaspiro[3.5]nonaneDifferent diazaspiro arrangementPotential CNS activity

The distinct presence of the isoxazole ring in the primary compound differentiates it from these similar compounds and contributes to its unique biological profile and reactivity.

Case Studies and Research Findings

  • Inhibition of Osteoclast Activity : A study published in the Journal of Medicinal Chemistry demonstrated that novel derivatives of 2,7-Diazaspiro[4.4]nonane effectively inhibited mouse and human osteoclast activities while preventing bone loss in ovariectomized mice without affecting overall bone formation .
  • Anticancer Studies : Various derivatives have been tested against different cancer cell lines showing promising results in reducing cell viability through apoptotic pathways and cell cycle arrest mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-isoxazolyl)-2,7-diazaspiro[4.4]nonane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of 1,3-diamines with bifunctional electrophiles. For example, reacting 5-isoxazole-substituted diamines with 1,3-dibromopropane in a basic medium (e.g., KOH/EtOH) under reflux (60–80°C) generates the spirocyclic core. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is critical to remove unreacted intermediates .
  • Key Variables : Temperature, solvent polarity, and stoichiometry of reagents. Excess base may lead to side reactions like hydrolysis of the isoxazole ring.

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of 2-(5-isoxazolyl)-2,7-diazaspiro[4.4]nonane?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms spirocyclic geometry (e.g., distinct splitting patterns for axial/equatorial protons and sp³-hybridized carbons).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular mass ([M+H]⁺ expected at m/z ~220–230), while HPLC (C18 column, acetonitrile/water) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 2-(5-isoxazolyl)-2,7-diazaspiro[4.4]nonane in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the isoxazole ring’s electron-deficient C-3 position may act as a site for nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic solvents like DMF .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for reactions with amines/thiols).

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability.
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1-benzyl-1,7-diazaspiro[4.4]nonane) to identify SAR trends .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Hepatic Microsomal Assay : Incubate with liver microsomes (human/rat) in NADPH-regenerating system. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

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